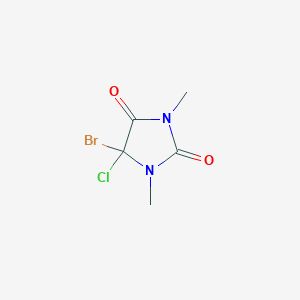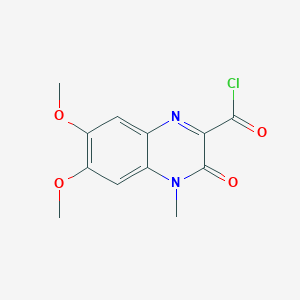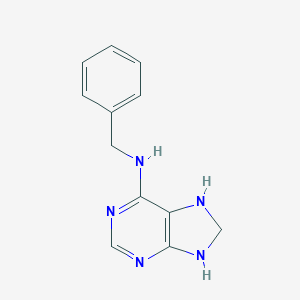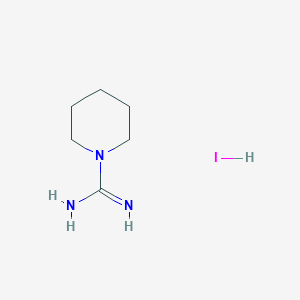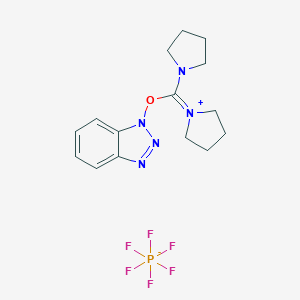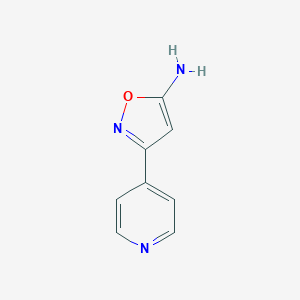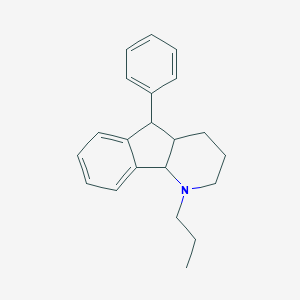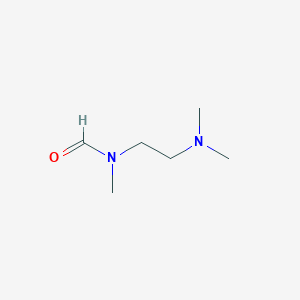![molecular formula C18H18Cl2O4 B011875 [[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid CAS No. 101469-39-0](/img/structure/B11875.png)
[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid, also known as DCF, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DCF belongs to the family of fluorenones, which are known to have anti-inflammatory, antioxidant, and anticancer properties.
作用機序
[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid exerts its therapeutic effects by modulating various signaling pathways. It inhibits the activation of nuclear factor kappa B (NF-κB), which is a key regulator of inflammation. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant response. Furthermore, this compound induces apoptosis in cancer cells by activating the extrinsic and intrinsic apoptotic pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). This compound also increases the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, this compound induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.
実験室実験の利点と制限
[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic properties, making it a well-characterized compound. However, this compound has some limitations for lab experiments. It is not water-soluble, which can limit its use in some assays. In addition, this compound has not been extensively studied in vivo, which limits its potential for translation to clinical use.
将来の方向性
There are several future directions for research on [[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid. One potential direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a chemopreventive agent for cancer. Furthermore, it would be interesting to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, which would provide insights into its potential for clinical use. Finally, the development of water-soluble derivatives of this compound could expand its potential use in lab experiments.
合成法
[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid can be synthesized by the reaction of 7-bromo-9a-propylfluorene with 2,2,2-trichloroethyl chloroformate followed by hydrolysis with sodium hydroxide. The resulting product is purified by column chromatography to obtain pure this compound.
科学的研究の応用
[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid has been extensively studied for its potential therapeutic properties. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases. It also scavenges free radicals and protects against oxidative stress. In addition, this compound has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
特性
CAS番号 |
101469-39-0 |
|---|---|
分子式 |
C18H18Cl2O4 |
分子量 |
369.2 g/mol |
IUPAC名 |
2-[[(8aS)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid |
InChI |
InChI=1S/C18H18Cl2O4/c1-2-4-18-5-3-11(21)7-12(18)15-10(8-18)6-13(16(19)17(15)20)24-9-14(22)23/h6-7H,2-5,8-9H2,1H3,(H,22,23)/t18-/m0/s1 |
InChIキー |
ALFVAHDVPGFPIK-SFHVURJKSA-N |
異性体SMILES |
CCC[C@@]12CCC(=O)C=C1C3=C(C(=C(C=C3C2)OCC(=O)O)Cl)Cl |
SMILES |
CCCC12CCC(=O)C=C1C3=C(C(=C(C=C3C2)OCC(=O)O)Cl)Cl |
正規SMILES |
CCCC12CCC(=O)C=C1C3=C(C(=C(C=C3C2)OCC(=O)O)Cl)Cl |
同義語 |
[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



